

In-Depth Technical Guide: Piperidine-C2-Piperazine-Boc Core Structure

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Compound of Interest

Compound Name: Piperidine-C2-piperazine-Boc

CAS No.: 2222119-35-7

Cat. No.: B2658748

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of the **Piperidine-C2-piperazine-Boc** scaffold. The core focus of this document is the representative molecule, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.

Chemical Structure and Identification

The nomenclature "**Piperidine-C2-piperazine-Boc**" describes a molecule composed of a piperidine ring and a piperazine ring linked by a two-carbon (ethyl) bridge. One of the nitrogen atoms on the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group. The most chemically logical and common representation of this scaffold is tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.

- **Piperidine Moiety:** A saturated six-membered heterocycle with one nitrogen atom.
- **C2 Linker:** An ethyl bridge connecting the two heterocyclic rings.

- **Piperazine-Boc Moiety:** A saturated six-membered heterocycle with two nitrogen atoms, where one is functionalized with a Boc protecting group, enhancing stability and modulating reactivity.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate
Molecular Formula	C ₁₇ H ₃₃ N ₃ O ₂ [1]
Molecular Weight	311.46 g/mol [1]
Canonical SMILES	C1CCN(CC1)CCN2CCN(CC2)C(=O)OC(C)(C)C
InChI Key	RDNJKXC MRONUNQ-UHFFFAOYSA-N[1]

Physicochemical and Predicted Properties

Quantitative experimental data for this specific molecule is not widely available in the literature. The following table summarizes predicted properties and data from closely related analogs. These values are intended for guidance in experimental design.

Property	Predicted/Analog Value	Notes
Physical State	Solid[1]	Based on analogous compounds.
Melting Point	98-102 °C (decomposes)	Data for an analogous piperidine derivative.[2]
Boiling Point	Not available	---
Solubility	Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.	General solubility for Boc-protected amines.
logP	~2.8	Predicted for an analogous structure, indicating moderate lipophilicity.[2]
pKa	Not available	The piperidine nitrogen is expected to be the most basic site.

Experimental Protocols

Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate

The synthesis of the title compound can be achieved via a standard nucleophilic substitution reaction. This protocol is a representative example based on common laboratory procedures for the alkylation of N-Boc-piperazine.

Reaction Scheme:

Materials:

- 1-Boc-piperazine
- 1-(2-Chloroethyl)piperidine hydrochloride

- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask, add 1-Boc-piperazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
- Stir the suspension at room temperature for 15 minutes.
- Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.) to the reaction mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux (approximately $82^\circ C$).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.

- Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.

Boc-Deprotection

To liberate the secondary amine on the piperazine ring for further functionalization, the Boc group can be removed under acidic conditions.

Materials:

- tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane.

- Cool the solution in an ice bath.
- Slowly add trifluoroacetic acid (5-10 eq.) or a solution of 4M HCl in dioxane (5-10 eq.).
- Remove the ice bath and stir the reaction mixture at room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
- Concentrate the reaction mixture under reduced pressure.
- Neutralize the residue by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 1-(2-(piperidin-1-yl)ethyl)piperazine.

Biological Relevance and Potential Signaling Pathways

The piperidine-piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.^[3] These molecules are known to interact with a variety of biological targets, particularly within the central nervous system. While the specific biological activity of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate is not extensively documented, compounds with this core structure have shown affinity for Sigma receptors and Histamine H3 receptors.^[4]

Sigma-1 Receptor (S1R) Modulation

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.^{[5][6][7]} It plays a crucial role in regulating calcium signaling and cellular stress responses.^{[5][6][7]} Modulation of S1R has been implicated in various neurological and psychiatric conditions.^{[6][7]}

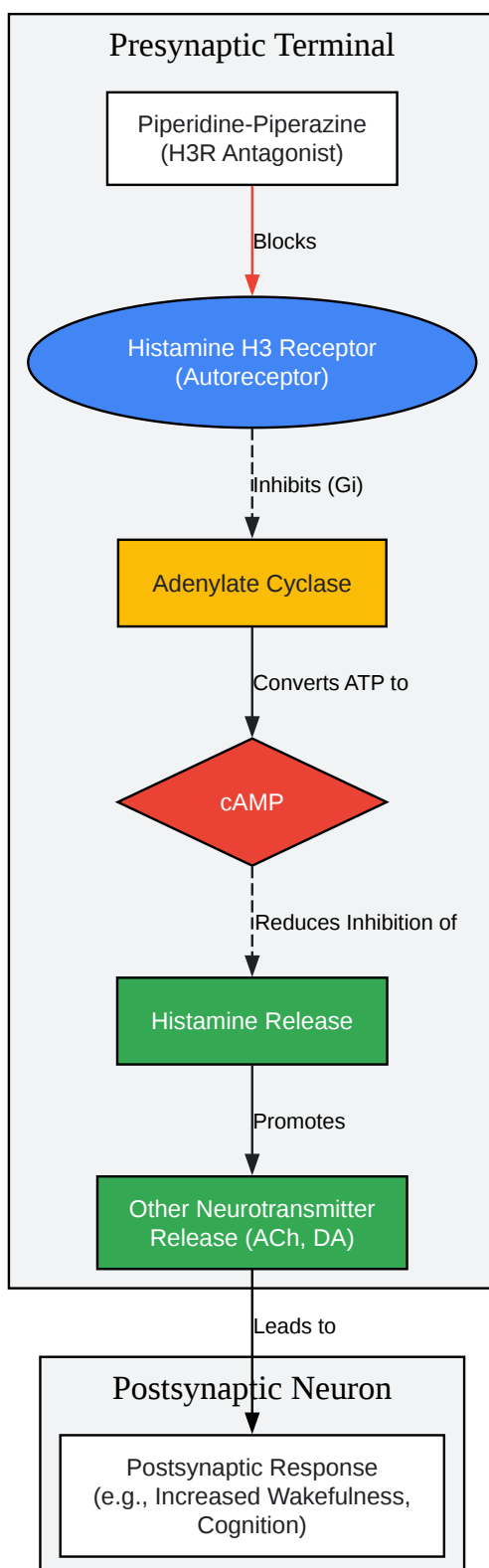


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Caption: Conceptual signaling pathway for Sigma-1 Receptor modulation.

Histamine H3 Receptor (H3R) Antagonism

The Histamine H3 receptor is a G-protein coupled receptor primarily found in the central nervous system.[3] It acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters like acetylcholine and dopamine.[8][9] Antagonists of the H3 receptor can therefore increase the release of these neurotransmitters, a mechanism of interest for treating cognitive and sleep disorders.[3]



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Caption: Conceptual workflow of Histamine H3 Receptor antagonism.

Safety Information

As with any laboratory chemical, appropriate safety precautions should be taken when handling **Piperidine-C2-piperazine-Boc** and its derivatives.

- Hazard Classifications: Based on analogous compounds, may cause skin and eye irritation. [\[1\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes for qualified research professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional guidelines.

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